molecular formula C13H12NNaO8S B580041 Sulpho SHPP CAS No. 106827-57-0

Sulpho SHPP

Cat. No.: B580041
CAS No.: 106827-57-0
M. Wt: 365.288
InChI Key: CAUNXTYNSFVJSD-UHFFFAOYSA-M
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Description

Sulpho SHPP, also known as sulfosuccinimidyl-3-(4-hydroxyphenyl) propionate, is a water-soluble reagent commonly used in biochemical research. It is particularly known for its role in protein iodination, where it conjugates tyrosine-like groups to end-terminal α-amino groups or ε-amino groups of lysine. This increases the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulpho SHPP is synthesized through a series of chemical reactions involving the sulfonation of succinimidyl-3-(4-hydroxyphenyl) propionate. The reaction typically involves the use of sulfuric acid or sulfur trioxide as sulfonating agents. The reaction conditions are optimized to ensure high conversion rates and minimal production of by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are carefully controlled to maintain a low temperature and gentle reaction environment. This minimizes the formation of unwanted by-products and ensures high purity of the final product. The sulfuric acid tail gas and sulfur trioxide gases are often recycled to reduce environmental pollution .

Chemical Reactions Analysis

Types of Reactions: Sulpho SHPP primarily undergoes substitution reactions, where it conjugates with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the sulfosuccinimidyl ester group, which is highly reactive towards amines .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include primary amines and iodine-125. The reactions are typically carried out in aqueous solutions at a pH of around 8.5, which is optimal for the conjugation process .

Major Products Formed: The major products formed from the reactions involving this compound are iodinated proteins. These proteins have increased tyrosyl groups, which can be labeled with radioactive iodine for various biochemical applications .

Scientific Research Applications

Sulpho SHPP is widely used in proteomics research for the labeling of proteins with radioactive iodine. This labeling is crucial for studying protein interactions, localization, and function. The compound is also used in the modification of cell surfaces, where it introduces tyrosyl groups without exposing the cells to membrane-permeable solvents .

In addition to its use in proteomics, this compound is employed in various other scientific fields. In chemistry, it is used for the synthesis of iodinated compounds. In biology and medicine, it aids in the study of protein dynamics and cellular processes. Industrially, it is used in the production of diagnostic reagents and therapeutic agents .

Mechanism of Action

Sulpho SHPP exerts its effects by conjugating tyrosine-like functional groups to primary amines. This increases the number of tyrosyl groups available for iodination. The sulfosuccinimidyl ester group in this compound is highly reactive towards amines, facilitating the formation of stable amide bonds. This reaction is crucial for the labeling of proteins with iodine-125, which is used in various biochemical assays .

Comparison with Similar Compounds

Sulpho SHPP is unique in its ability to conjugate tyrosine-like groups to primary amines in an aqueous environment. This sets it apart from other similar compounds, such as Bolton-Hunter reagent, which requires organic solvents for the conjugation process .

Similar Compounds:
  • Bolton-Hunter Reagent
  • Sulfosuccinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (Sulfo-SMCC)
  • Sulfosuccinimidyl-6-(biotinamido) hexanoate (Sulfo-NHS-LC-Biotin)

These compounds share similar functional groups and reactivity but differ in their solubility and specific applications .

Properties

IUPAC Name

sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUNXTYNSFVJSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657467
Record name Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106827-57-0
Record name Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt
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